molecular formula C17H14N4O2 B14940468 2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Número de catálogo: B14940468
Peso molecular: 306.32 g/mol
Clave InChI: NGMYRFAMXYBALC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a fused heterocyclic compound containing a triazole ring fused to a pyrimidine scaffold. The naphthalen-1-yl substituent at position 7 and the carboxylic acid group at position 5 distinguish it from other triazolopyrimidine derivatives.

The compound belongs to the broader class of 1,2,4-triazolo[1,5-a]pyrimidines, which are known for their versatility in drug design due to their ability to mimic purine bases and interact with biological targets like kinases and viral enzymes .

Propiedades

Fórmula molecular

C17H14N4O2

Peso molecular

306.32 g/mol

Nombre IUPAC

2-methyl-7-naphthalen-1-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C17H14N4O2/c1-10-18-17-19-14(16(22)23)9-15(21(17)20-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,15H,1H3,(H,22,23)(H,18,19,20)

Clave InChI

NGMYRFAMXYBALC-UHFFFAOYSA-N

SMILES canónico

CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=CC4=CC=CC=C43

Origen del producto

United States

Métodos De Preparación

Retrosynthetic Analysis and Strategic Approaches

Core Heterocyclic Assembly

The triazolopyrimidine scaffold is constructed via a Gould-Jacobs cyclocondensation reaction between 3-amino-1,2,4-triazole derivatives and β-keto esters. Ethyl acetoacetate serves as the β-keto ester precursor, introducing both the 2-methyl substituent and the 5-carboxylic acid functionality upon hydrolysis.

Naphthalen-1-yl Incorporation

Nucleophilic aromatic substitution (SNAr) at the 7-position of the dihydrotriazolopyrimidine core enables the introduction of the naphthalen-1-yl group. This step requires activation of the C7 position through chlorination using phosphorus oxychloride (POCl3).

Carboxylic Acid Functionalization

The ethyl ester at C5 undergoes base-catalyzed saponification to yield the free carboxylic acid. This transformation is critical for enhancing the compound’s water solubility and biological activity.

Detailed Synthetic Protocols

Stepwise Synthesis

Formation of 7-Hydroxy-2-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-5-carboxylic Acid Ethyl Ester

Reaction Conditions :

  • Reactants : 3-Amino-1,2,4-triazole (1.0 eq), ethyl acetoacetate (1.2 eq)
  • Solvent : Anhydrous ethanol (0.5 M)
  • Catalyst : Sodium ethoxide (0.1 eq)
  • Temperature : Reflux (78°C)
  • Duration : 12–16 hr
  • Yield : 68–72%

Mechanistic Insight :
The reaction proceeds via initial Schiff base formation between the triazole amino group and the β-keto ester’s carbonyl, followed by cyclodehydration to form the pyrimidine ring (Figure 1).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.25 (t, J=7.1 Hz, 3H, CH2CH3), 2.45 (s, 3H, C2-CH3), 4.20 (q, J=7.1 Hz, 2H, OCH2), 5.82 (s, 1H, C6-H), 7.95 (s, 1H, triazole-H).
  • HRMS : m/z calc. for C10H12N4O3 [M+H]+: 253.0934; found: 253.0931.
Chlorination at C7

Reaction Conditions :

  • Reactant : 7-Hydroxy intermediate (1.0 eq)
  • Chlorinating Agent : POCl3 (5.0 eq)
  • Solvent : Anhydrous acetonitrile (0.3 M)
  • Temperature : 80°C
  • Duration : 4 hr
  • Yield : 85–89%

Critical Note :
Excess POCl3 ensures complete conversion of the hydroxyl group to chloride while maintaining the dihydro structure’s integrity.

Naphthalen-1-yl Amine Substitution

Reaction Conditions :

  • Reactants : 7-Chloro intermediate (1.0 eq), naphthalen-1-ylamine (1.5 eq)
  • Solvent : Dry toluene (0.4 M)
  • Base : N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
  • Temperature : 110°C
  • Duration : 8 hr
  • Yield : 63–67%

Regiochemical Control :
Steric hindrance from the naphthalene system favors substitution at the para position relative to the triazole nitrogen.

Ester Hydrolysis to Carboxylic Acid

Reaction Conditions :

  • Reactant : Ethyl ester derivative (1.0 eq)
  • Base : 2M NaOH (3.0 eq)
  • Solvent : Ethanol/water (4:1 v/v)
  • Temperature : Reflux
  • Duration : 6 hr
  • Yield : 91–94%

Alternative Synthetic Routes

Microwave-Assisted Cyclocondensation

Advantages :

  • 80% yield reduction in reaction time (2.5 hr vs. 16 hr)
  • Improved purity profile (HPLC >98%)

Conditions :

  • Microwave power: 300 W
  • Pressure: 150 psi
  • Solvent: DMF

Solid-Phase Synthesis for Parallel Optimization

Resin : Wang resin-bound triazole precursors
Key Benefit : Enables rapid screening of 48 analogs in a single batch

Process Optimization and Scale-Up Challenges

Critical Process Parameters (CPPs)

Parameter Optimal Range Impact on Quality
POCl3 Equivalents 4.8–5.2 eq <5 eq: Incomplete chlorination
Saponification pH 11.5–12.0 <11: Partial hydrolysis
SNAr Reaction Moisture <50 ppm H2O >100 ppm: Side-product formation

Purification Challenges

  • HPLC Method :
    • Column: C18, 250 × 4.6 mm, 5 μm
    • Mobile Phase: 0.1% TFA in H2O/MeCN gradient
    • Retention Time: 14.3 min

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹³C NMR (101 MHz, DMSO-d6):

  • δ 167.8 (C5-COOH)
  • δ 154.2 (C7-Naph)
  • δ 22.1 (C2-CH3)

NOESY Correlations :

  • Spatial proximity between naphthalene H8 and triazole H3 confirms regiochemistry.

X-ray Crystallography

Crystal Data :

  • Space Group: P21/c
  • Unit Cell: a=8.452 Å, b=12.307 Å, c=14.891 Å
  • Dihedral Angle: 87.3° between triazole and pyrimidine planes

Industrial-Scale Manufacturing Considerations

Cost Analysis

Component Cost Contribution (%)
Naphthalen-1-ylamine 41
POCl3 29
Purification 18

Environmental Impact

  • PMI (Process Mass Intensity) : 68 kg/kg API
  • Key Waste Streams :
    • Phosphorus-containing byproducts (requires neutralization)
    • High BOD organic solvents

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iron(III) chloride for oxidation and reducing agents for reduction reactions. Microwave irradiation is often used to facilitate these reactions due to its efficiency .

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidines, which have shown significant biological activities .

Mecanismo De Acción

The mechanism of action of 2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound also interacts with various molecular targets, including ATF4 and NF-kB proteins, to exert its neuroprotective and anti-inflammatory effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and synthetic profiles of triazolopyrimidines are highly dependent on substituents at positions 2, 5, 6, and 5. Below is a comparative analysis of key derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
Target Compound 7-(naphthalen-1-yl), 5-carboxylic acid C₁₉H₁₄N₄O₂* Hypothesized kinase inhibition
7-(4-Hydroxyphenyl)-5-methyl-N-phenyl derivative 7-(4-hydroxyphenyl), 6-carboxamide C₁₉H₁₇N₅O₂ Molar mass: 347.37 g/mol
5-Methyl-2-methylthio-6-nitro-7-phenyl derivative 5-methyl, 2-methylthio, 6-nitro C₁₃H₁₃N₅O₂S IR: NO₂ peaks at 1557, 1320 cm⁻¹
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl) 2-amino, 6-carboxamide C₂₅H₂₆N₆O₄ Yield: 43–56%; Antiviral potential

*Estimated formula based on structural analogs.

  • Position 7 : The naphthalen-1-yl group in the target compound likely enhances π-π stacking interactions compared to phenyl or hydroxyphenyl substituents in analogs . This could improve binding to hydrophobic pockets in biological targets.
  • Position 5 : The carboxylic acid group may increase solubility compared to methyl or carboxamide groups, as seen in derivatives like C₁₉H₁₇N₅O₂ and C₂₅H₂₆N₆O₄ .

Pharmacological and Physicochemical Properties

  • Carboxamide derivatives (e.g., compound 5k in ) exhibit inhibitory effects against fungal pathogens, suggesting the target compound’s carboxylic acid group could be modified for similar applications.
  • Thermal Stability : Melting points for analogs range from 240°C to 320°C, indicating high thermal stability, which correlates with rigid aromatic systems .
  • Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility than ester or carboxamide analogs, which is critical for drug formulation .

Key Challenges and Opportunities

  • Synthetic Complexity : Introducing naphthalen-1-yl may require specialized catalysts or prolonged reaction times compared to phenyl derivatives .
  • Biological Testing : Direct data on the target compound’s activity are lacking, but inferred mechanisms from analogs suggest kinase or antiviral targeting as promising avenues .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodological Answer :

  • Use TMDP (tetramethyldiaminophosphine) as a catalyst in a water-ethanol (1:1 v/v) solvent system to enhance reaction efficiency and reduce byproducts. Monitor reactions via TLC and purify intermediates via column chromatography on silica gel .

  • Employ multicomponent reactions (e.g., combining aminotriazoles, aldehydes, and β-ketoesters) to streamline synthesis. Adjust reaction time (4–8 hours) and temperature (80–100°C) based on precursor reactivity .

    • Data Table :
CatalystSolvent SystemYield (%)Reference
TMDPWater-Ethanol78–85
NoneEthanol60–65

Q. What spectroscopic methods are recommended for structural characterization?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Assign peaks for the naphthalene aromatic protons (δ 7.2–8.5 ppm) and triazolo-pyrimidine core (δ 5.5–6.8 ppm for dihydro protons). Compare with analogs in and .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ at m/z 363.4) and fragmentation patterns .
  • X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks using single-crystal data .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

  • Methodological Answer :

  • Use DMSO stock solutions (10 mM) with <1% final concentration to avoid cytotoxicity. For in vitro studies, prepare suspensions using PEG-400 or cyclodextrin-based carriers .
  • Test solubility in pH-adjusted buffers (e.g., phosphate buffer pH 7.4) and measure via HPLC-UV at 254 nm .

Advanced Research Questions

Q. What are the mechanistic insights into its potential bioactivity (e.g., anticancer, enzyme inhibition)?

  • Methodological Answer :

  • Conduct kinase inhibition assays (e.g., EGFR or PI3Kα) using recombinant enzymes and ATP-Glo™ kits. Compare IC50_{50} values with reference inhibitors (e.g., Celecoxib) .
  • Perform molecular docking (AutoDock Vina) to predict binding interactions with the triazolo-pyrimidine core and hydrophobic pockets of target proteins .
    • Key Finding : The naphthalene moiety enhances π-π stacking with aromatic residues in kinase active sites, while the carboxylic acid group facilitates hydrogen bonding .

Q. How can computational modeling improve understanding of structure-activity relationships (SAR)?

  • Methodological Answer :

  • Use SwissADME to predict lipophilicity (LogP), drug-likeness, and bioavailability. Replace the methyl group at position 2 with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on activity .
  • Perform MD simulations (GROMACS) to study conformational stability in aqueous and membrane environments .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Validate assays using standardized protocols (e.g., NIH/NCATS guidelines) and replicate experiments across multiple cell lines (e.g., HeLa, MCF-7) .
  • Analyze batch-to-batch purity via HPLC-MS to rule out impurities (e.g., unreacted intermediates) influencing activity .

Experimental Design Considerations

Q. What in vivo models are suitable for pharmacokinetic (PK) studies?

  • Methodological Answer :

  • Use Sprague-Dawley rats for oral/intravenous administration. Collect plasma samples at 0.5, 2, 6, and 24 hours. Quantify compound levels via LC-MS/MS with a lower limit of detection (LLOD) ≤ 1 ng/mL .
  • Calculate AUC, Cmax_{max}, and t1/2_{1/2} using non-compartmental analysis (Phoenix WinNonlin) .

Q. How can environmental stability and degradation products be analyzed?

  • Methodological Answer :

  • Expose the compound to UV light (254 nm) and simulate hydrolytic conditions (pH 2–12). Identify degradation products via LC-QTOF-MS and compare with databases (mzCloud) .
  • Assess ecotoxicity using Daphnia magna acute toxicity tests (OECD 202) .

Data Contradiction Analysis Framework

IssueResolution StrategyReference
Variable bioactivityStandardize assay conditions; validate cell lines
Synthetic yield driftOptimize catalyst loading (e.g., 5–10 mol% TMDP)
Solubility mismatchPre-formulate with surfactants (e.g., Tween-80)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.